BenchChemオンラインストアへようこそ!

[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate

drug design solubility prediction ADME profiling

The compound [3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate (CAS 952138-95-3) is a synthetic organic molecule belonging to the benzoate ester class, featuring a cyclobutyl core bearing a benzyloxy-substituted phenyl ketone side chain. Its molecular formula is C27H27NO4, with a molecular weight of 429.5 g/mol, a computed XLogP3-AA of 5, 1 hydrogen bond donor, and 4 hydrogen bond acceptors.

Molecular Formula C27H27NO4
Molecular Weight 429.5 g/mol
CAS No. 952138-95-3
Cat. No. B12633110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate
CAS952138-95-3
Molecular FormulaC27H27NO4
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1C(CC1NCC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)COC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H27NO4/c29-26(23-12-7-13-25(16-23)31-18-20-8-3-1-4-9-20)17-28-24-14-21(15-24)19-32-27(30)22-10-5-2-6-11-22/h1-13,16,21,24,28H,14-15,17-19H2
InChIKeyPNJLYXITXIHVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

952138-95-3: [3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl Benzoate – Identity and Physicochemical Baseline for Procurement


The compound [3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate (CAS 952138-95-3) is a synthetic organic molecule belonging to the benzoate ester class, featuring a cyclobutyl core bearing a benzyloxy-substituted phenyl ketone side chain [1]. Its molecular formula is C27H27NO4, with a molecular weight of 429.5 g/mol, a computed XLogP3-AA of 5, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. The compound is cataloged in the EPA DSSTox database (DTXSID40723483), confirming its registration in chemical inventories [2]. A structurally characterized hydrochloride salt form (CAS 1956328-35-0) is also commercially available [1].

952138-95-3: Why Generic Substitution with Closest Analogs Fails to Ensure Reproducibility in Research Use


Even within the same benzoate ester subclass, minor structural variations can significantly alter solubility, stability, and reactivity profiles, which are critical for reproducible synthesis and biological assays. The free base (952138-95-3) and its hydrochloride salt (1956328-35-0) differ in protonation state, counterion, and crystallinity, directly impacting dissolution rate and hygroscopicity [1]. Unlike simpler benzyloxyphenyl-acetamide analogs lacking the cyclobutyl-benzoate core, this compound possesses a constrained, rigidified scaffold that can influence molecular recognition events in enzyme or receptor assays, making direct substitution without re-validation inadmissible [1]. The precise identity and purity of the specific form ordered must be matched to the literature protocol, as no class-wide equivalence is established.

952138-95-3: Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Deschloro and Des-benzoate Analogs

Computed physicochemical descriptors for 952138-95-3 reveal a high lipophilicity (XLogP3-AA = 5) and a single hydrogen bond donor, positioning it between common in-class building blocks. Compared to the prototypical, less hindered N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide (MW 283.3, XLogP ~2.5, HBD 2), the target compound offers a significantly larger, more rigid, and more lipophilic scaffold, which can modulate membrane permeability and target binding entropy in a differentiated manner [1][2]. These computed data are from standard prediction modules (XLogP3, Cactvs) and are not experimentally validated for this specific batch.

drug design solubility prediction ADME profiling

Conformational Rigidity and Scaffold Complexity Differentiation vs. Linear Acetamide Analogs

The target compound contains a cyclobutane ring fused to a benzoate ester, generating a conformational constraint that is absent in the linear N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide analog. The sp3-rich fraction (Fsp3 = 0.37) and the presence of a chiral center on the cyclobutane (if stereochemistry is controlled) offer a distinct three-dimensional shape that can reduce promiscuous binding and improve target selectivity in fragment-based or high-throughput screening campaigns compared to the flatter comparator (Fsp3 ≈ 0.18) [1][2]. No direct experimental selectivity data are available for this specific compound.

conformational constraint scaffold diversity medicinal chemistry

Regulatory Inventory Status and Environmental Persistence Alerts vs. Unlisted Analogs

952138-95-3 is explicitly registered in the EPA DSSTox database under DTXSID40723483, which is a prerequisite for certain environmental fate modelling and regulatory submissions in the United States [1]. In contrast, the closely related hydrochloride salt (CAS 1956328-35-0) and the simpler N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetamide are not currently listed in DSSTox at the time of this analysis [1][2]. DSSTox registration indicates that the compound may have been flagged for potential exposure or toxicity concerns, adding a due-diligence layer for procurement decisions.

chemical regulation environmental fate inventory compliance

952138-95-3: High-Value Application Scenarios Informed by Quantitative Differentiation Evidence


Screening Library Procurement for Conformationally Biased Fragment Evolution

Given its elevated Fsp3 (0.37) and rigid cyclobutyl-benzoate core versus flatter acetamide fragments, 952138-95-3 is well-suited for inclusion in diversity-oriented screening libraries where three-dimensional shape, rather than mere potency, is a key selection parameter [1]. The compound's high lipophilicity (XLogP 5) further targets membrane-permeable, intracellular target space, complementing polar fragment collections.

Synthetic Intermediate for Late-Stage Diversification via Benzyloxy Deprotection

The benzyloxy group serves as a masked phenol that can be chemoselectively cleaved (e.g., hydrogenolysis) to reveal a phenolic handle for further derivatization, a strategy commonly exploited in medicinal chemistry. The stability of the benzoate ester under mild hydrogenation conditions, inferred from analogous systems, makes 952138-95-3 a strategic intermediate for generating focused libraries of phenol-containing cyclobutyl derivatives [1].

Environmental Fate and Toxicology Study Requiring DSSTox-Registered Test Article

For regulatory ecotoxicology or biodegradation studies under EPA protocols, the availability of a DSSTox record (DTXSID40723483) for 952138-95-3 eliminates the need for manual substance registration, accelerating study initiation. This is a distinct advantage over many unlisted in-class analogs [2].

Quote Request

Request a Quote for [3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.